molecular formula C14H9BrN2O2 B11780613 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide

Cat. No.: B11780613
M. Wt: 317.14 g/mol
InChI Key: BEBUYLQAHFGLKF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide (CAS 1706452-06-3) is a high-value benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzoxazole scaffold is a privileged structure in the design of bioactive molecules, known for its broad spectrum of pharmaceutical activities . This compound is characterized by a benzoxazole core fused to a benzene ring bearing a carboxamide group at the 5-position and a 3-bromophenyl substituent at the 2-position. The presence of the bromine atom enhances its potential for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile building block for synthesizing more complex molecules. Research into benzoxazole derivatives has revealed their potential for diverse biological activities. These compounds are frequently investigated as antimicrobial agents, particularly against Gram-positive bacteria like Bacillus subtilis , and have also demonstrated antifungal properties . Furthermore, the benzoxazole core is a common feature in compounds studied for their anticancer properties, with some derivatives showing selective toxicity toward cancer cells . Beyond these applications, novel synthetic benzo[d]oxazole-based derivatives are also being explored for their neuroprotective effects, such as in models of Alzheimer's disease, where they have been shown to protect cells from β-amyloid-induced toxicity . This product is intended for research and development purposes only. It is not designed for diagnostic or therapeutic applications in humans. Researchers can leverage this compound as a key intermediate or precursor in organic synthesis, or as a candidate for screening in various biological assays to develop new pharmacological tools.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18)

InChI Key

BEBUYLQAHFGLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-bromophenylamine with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxidized forms of the benzoxazole ring.

    Reduction Products: Reduced forms of the benzoxazole ring.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of benzo[d]oxazole derivatives, including 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide, particularly in the context of Alzheimer’s disease.

  • Mechanism of Action : The compound has been shown to reduce neurotoxicity induced by β-amyloid peptides in PC12 cells. It promotes cell viability and inhibits apoptosis through modulation of key signaling pathways such as Akt/GSK-3β/NF-κB. Specifically, it reduces the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2 .
  • In Vitro Studies : In a study where various derivatives were tested, 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide exhibited significant protective effects at concentrations as low as 1.25 µg/mL against Aβ-induced toxicity .

Table 1: Summary of Neuroprotective Effects

CompoundConcentration (µg/mL)Viability Increase (%)Mechanism
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide1.2545%Akt/GSK-3β/NF-κB pathway modulation
Donepezil530%AChE inhibition

Table 2: Antimicrobial Activity Overview

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzo[d]oxazole DerivativeMycobacterium tuberculosis10
Other DerivativeStaphylococcus aureus15

Anticancer Potential

The anticancer properties of benzo[d]oxazole derivatives have been explored in various cancer cell lines.

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicate moderate cytotoxicity, with IC50 values suggesting potential for further development as an anticancer agent.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

Case Studies

  • Neuroprotection Against Alzheimer’s Disease :
    • A study demonstrated that the compound significantly increased cell viability in Aβ-treated PC12 cells, highlighting its potential therapeutic role in neurodegenerative diseases .
  • Antimicrobial Efficacy :
    • Research on related compounds showed effective inhibition of Mycobacterium tuberculosis, supporting the exploration of benzo[d]oxazole derivatives in treating resistant infections .
  • Anticancer Screening :
    • Comprehensive screenings revealed that the compound induces apoptosis in cancer cells through specific pathways, indicating its promise as a novel anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Halogen substituents significantly impact the physicochemical and pharmacological properties of benzoxazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Halogen-Substituted Benzoxazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide 3-Br (phenyl), carboxamide (5) 317.18 Structural analog; potential CNS activity
2-(4-Iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide 4-I (phenyl), N-MeO-N-Me (carboxamide) 422.23 Intermediate in proteomics probes; enhanced solubility
2-(3-Iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide 3-I (phenyl), N-MeO-N-Me (carboxamide) 422.23 Improved metabolic stability vs. bromo analog
2-(4-Bromophenyl)benzo[d]oxazole-5-amine 4-Br (phenyl), amine (5) 289.13 Simpler structure; lower molecular weight

Key Observations :

  • Positional Isomerism : The meta-bromo substituent in the target compound may offer distinct electronic effects (e.g., inductive withdrawal) compared to para-substituted analogs, influencing dipole moments and intermolecular interactions .

Carboxamide Modifications

The carboxamide group is a critical pharmacophore. Variations in its substitution profile alter solubility, stability, and target engagement:

Table 2: Carboxamide-Modified Analogs
Compound Name Carboxamide Substitution Solubility/Stability Notes Biological Relevance Reference
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide -NH₂ Moderate aqueous solubility Baseline for comparison
2-(4-Iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide -N(OMe)Me Enhanced solubility in oily phases Suited for topical formulations
Compound 16 (HNE Inhibitor) -S-benzyl, nitrobenzo extension High lipophilicity Potent neutrophil elastase inhibition

Key Observations :

  • N-Alkylation: The N-methoxy-N-methyl group in iodophenyl analogs improves solubility in nonpolar solvents, making them suitable for emulsion-based drug delivery systems .

Comparison with Isoxazole Derivatives

Isoxazole-based compounds, though structurally distinct, share functional similarities with benzoxazoles:

Table 3: Isoxazole vs. Benzoxazole Derivatives
Compound Name Core Structure Substituents Notable Properties Reference
5-(3-Bromophenyl)isoxazole-3-carboxylic acid Isoxazole 3-Br (phenyl), -COOH (3) Lower molecular weight; acidic
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate Isoxazole 3-Br (phenyl), -COOMe (3) Ester prodrug; improved bioavailability

Key Observations :

  • Electron-Withdrawing Effects : The isoxazole ring’s electron-deficient nature contrasts with benzoxazole’s mixed electronic profile, affecting reactivity in cycloaddition reactions .
  • Bioactivity : Isoxazole carboxylates are often explored as prodrugs, whereas benzoxazole carboxamides are prioritized for direct target engagement .

Biological Activity

2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on specific cell lines, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]oxazole structure with a bromophenyl substituent, which enhances its reactivity and biological activity. Its molecular formula is C15H12BrN2O2C_{15}H_{12}BrN_{2}O_{2}, with a molecular weight of approximately 336.17 g/mol.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide against β-amyloid (Aβ)-induced toxicity in PC12 cells, a commonly used model for neurodegenerative diseases such as Alzheimer's disease (AD) . The following mechanisms have been identified:

  • Inhibition of Apoptosis : The compound significantly reduced apoptosis in Aβ-treated PC12 cells by modulating the Akt/GSK-3β/NF-κB signaling pathway. It inhibited the expression of pro-apoptotic factors like Bax while promoting anti-apoptotic factors such as Bcl-2 .
  • Reduction of Tau Hyperphosphorylation : It effectively decreased hyperphosphorylation of tau protein at critical sites (Thr181, Thr205, Ser396), which is crucial in the pathogenesis of AD .
  • Anti-inflammatory Properties : The compound also demonstrated the ability to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and receptor for advanced glycation end products (RAGE), indicating its potential to mitigate inflammatory responses in neurodegeneration .

Anticancer Activity

In addition to its neuroprotective properties, 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide has shown promising anticancer activity:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Its mechanism involves inducing apoptosis in a dose-dependent manner .
  • Inhibition of Cancer Cell Proliferation : Studies reported that it inhibited cell proliferation effectively, with IC50 values indicating potent activity at sub-micromolar concentrations .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activities of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide:

Study Cell Line Concentration (μg/mL) Effect
Study 1PC121.25 - 5Increased viability; reduced Aβ-induced toxicity
Study 2MCF-70.625 - 5Induced apoptosis; inhibited proliferation
Study 3U-9371 - 10Significant cytotoxicity observed

The results consistently showed that the compound not only protects neuronal cells but also exhibits significant anticancer properties.

In Vivo Studies

Animal models, particularly zebrafish, were utilized to assess the toxicity and efficacy of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide. The findings suggested that it has lower toxicity compared to conventional treatments like donepezil, making it a safer alternative for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization of 2-aminophenol derivatives with a carboxylic acid precursor. A common approach includes:

  • Step 1: Condensation of 3-bromophenyl-substituted precursors with 5-carboxamide-functionalized intermediates under reflux conditions.
  • Step 2: Cyclization using catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in polar aprotic solvents (e.g., DMF) to form the benzoxazole ring .
    Critical Parameters:
  • Reaction Time: Prolonged heating (>12 hrs) may degrade bromophenyl groups.
  • Catalyst Loading: Excess catalyst (e.g., >5% w/w) can lead to side reactions like dehalogenation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoxazole ring (e.g., characteristic shifts at δ 7.5–8.5 ppm for aromatic protons) and bromine substitution .
  • X-ray Crystallography: Employ tools like ORTEP-3 to resolve stereoelectronic effects and confirm the planarity of the oxazole ring .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 317.18) and isotopic patterns for bromine .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting zones of inhibition ≥15 mm as significant .
  • Anticancer Profiling: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values <50 µM indicating potential .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key steps:
    • Prepare the ligand (protonation states optimized at pH 7.4).
    • Define grid boxes around active sites (e.g., ATP-binding pocket of EGFR).
    • Analyze binding poses with lowest RMSD (<2.0 Å) and Gibbs free energy (ΔG ≤ -8 kcal/mol) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

  • Modify Substituents:
    • Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and kinase inhibition .
    • Introduce methyl groups at the oxazole C-5 position to improve metabolic stability .
  • Assay Design: Compare IC50_{50} values across derivatives in enzymatic assays (e.g., COX-2 inhibition) to identify key pharmacophores .

Q. How should researchers resolve contradictions in bioassay data (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Control for Purity: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Standardize Assay Conditions: Maintain consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 hrs for MTT assays) .
  • Replicate Studies: Perform triplicate experiments with independent synthetic batches to confirm reproducibility .

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